Regioselective Orthogonal Protection for N-Terminal Ornithine
Boc-Orn(Fmoc)-OH, with its Boc-protected α-amine and Fmoc-protected δ-amine, is the essential building block for a specific synthetic strategy to install an N-terminal ornithine residue. When used as the penultimate amino acid in a peptide sequence, the Boc group is removed to reveal a free α-amine, which is then coupled with a final, complex carboxylic acid (e.g., i-PrCO-Hao-OH). This strategy is demonstrated in the synthesis of the β-sheet-inducing peptide H-Orn(i-PrCO-Hao)-Phe-Ile-Leu-NHMe [1]. The regioisomeric comparator, Fmoc-Orn(Boc)-OH, has an Fmoc-protected α-amine, making it impossible to generate a free α-amine under the same orthogonal conditions without prematurely deprotecting the δ-amine, thereby rendering it unsuitable for this and similar synthetic routes .
| Evidence Dimension | Regioselectivity of orthogonal protection for N-terminal ornithine installation |
|---|---|
| Target Compound Data | Boc-α-amine / Fmoc-δ-amine; Enables selective α-amine deprotection for final coupling. |
| Comparator Or Baseline | Fmoc-Orn(Boc)-OH (Fmoc-α-amine / Boc-δ-amine) |
| Quantified Difference | Functionally incompatible; the comparator cannot be used to generate a free α-amine while the δ-amine remains protected. |
| Conditions | Fmoc/tBu solid-phase peptide synthesis strategy; post-synthetic modification at the N-terminus. |
Why This Matters
This dictates the only viable building block for specific peptide topologies and post-synthetic modifications, making Boc-Orn(Fmoc)-OH a non-substitutable reagent in these specialized syntheses.
- [1] Nowick, J. S., et al. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(18), 4972-4973. doi: 10.1021/ja025699i View Source
